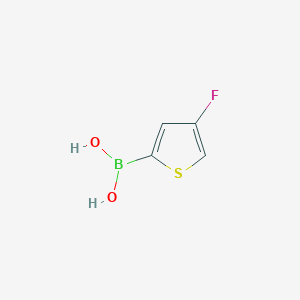

(4-Fluorothiophen-2-yl)boronic acid

Beschreibung

Significance of Boronic Acids in Modern Organic Chemistry

Boronic acids, with the general formula R–B(OH)₂, are organoboron compounds that serve as crucial building blocks in organic chemistry. molecularcloud.orgwikipedia.org Their stability, generally low toxicity, and ease of synthesis have contributed to their widespread use. boronmolecular.comnih.gov A key characteristic of boronic acids is their role as Lewis acids, which allows them to form reversible covalent complexes with various molecules like sugars and amino acids. wikipedia.org This property is fundamental to their application in molecular recognition and sensor technology. boronmolecular.com One of the most prominent applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. boronmolecular.comnih.gov

Overview of Thiophene-Based Boronic Acids in Advanced Synthesis

Thiophene-containing heteroarenes are a significant class of π-conjugated building blocks for photoactive molecules. researchgate.net Thiophene-based boronic acids are particularly valuable in advanced synthesis due to their utility in constructing complex molecular architectures. They are frequently employed in metal-catalyzed cross-coupling reactions to create novel organic materials and pharmaceutical intermediates. The thiophene (B33073) moiety itself is a privileged scaffold in medicinal chemistry due to its diverse structural possibilities and pharmacophoric properties. nih.gov

Historical Context of Fluorinated Thiophene Derivatives in Materials Science and Medicinal Chemistry

The introduction of fluorine into thiophene rings has been a pivotal development in both materials science and medicinal chemistry. researchgate.net Fluorinated thiophenes are key components in the creation of advanced materials with tailored electronic properties. researchgate.net In materials science, these derivatives are used to develop organic semiconductors and polymers with enhanced performance characteristics. dntb.gov.uaacs.org The incorporation of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of polymers, which is advantageous for applications in solar cells. acs.org In medicinal chemistry, the thiophene nucleus is present in numerous FDA-approved drugs, and the addition of fluorine can significantly modulate a molecule's metabolic stability and biological activity. nih.govrsc.org

Current Research Landscape of (4-Fluorothiophen-2-yl)boronic Acid

Current research on this compound is focused on its application as a versatile building block in the synthesis of novel organic electronic materials and biologically active compounds. Its unique combination of a fluorine atom and a boronic acid group on a thiophene ring makes it a valuable reagent for creating molecules with specific electronic and steric properties. Researchers are actively exploring its use in Suzuki-Miyaura coupling reactions to synthesize complex fluorinated aromatic compounds for various applications.

Eigenschaften

IUPAC Name |

(4-fluorothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BFO2S/c6-3-1-4(5(7)8)9-2-3/h1-2,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECKELOUQSTTIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855718 | |

| Record name | (4-Fluorothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360465-66-2 | |

| Record name | (4-Fluorothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-fluorothiophen-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluorothiophen 2 Yl Boronic Acid and Its Derivatives

Established Synthetic Routes to Thienylboronic Acids

The preparation of thienylboronic acids, including the fluorinated analogue, is predominantly achieved through three major strategies.

Halogen-Metal Exchange and Borylation Strategies

A cornerstone in the synthesis of aryl and heteroaryl boronic acids is the halogen-metal exchange reaction, followed by borylation. wikipedia.org This method involves the reaction of a halogenated thiophene (B33073) with an organometallic reagent, typically an organolithium compound, to form a lithiated intermediate. This intermediate is then quenched with a borate (B1201080) ester to yield the desired boronic acid or its ester. wikipedia.orgnih.gov

Organolithium reagents, such as n-butyllithium (n-BuLi), are highly effective for halogen-metal exchange with bromo- or iodothiophenes. wikipedia.orgyoutube.comwikipedia.org The reaction is typically performed at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. up.ac.zachemicalbook.com The resulting thienyllithium species is a potent nucleophile that readily reacts with electrophilic boron compounds. wikipedia.org

Commonly used borate esters for this purpose include triisopropyl borate and trimethyl borate. nih.gov The choice of the borate ester can influence the reaction conditions and the work-up procedure. For instance, the reaction of a lithiated thiophene with triisopropyl borate generates a lithium triisopropyl borate intermediate, which can be used directly in subsequent coupling reactions or hydrolyzed to the boronic acid. nih.gov

The general protocol for this synthesis is outlined below:

Dissolution of the halogenated thiophene in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon).

Cooling the solution to a low temperature, typically -78 °C.

Slow addition of an organolithium reagent, such as n-butyllithium.

Stirring the mixture at low temperature to ensure complete halogen-metal exchange.

Addition of a borate ester (e.g., triisopropyl borate).

Gradual warming of the reaction mixture to room temperature.

Aqueous work-up with acidification to hydrolyze the boronate ester and yield the boronic acid. chemicalbook.com

It's important to note that the reactivity of organolithium reagents can be influenced by the solvent and the presence of additives. For example, the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity of n-BuLi. researchgate.net

This methodology is directly applicable to the synthesis of (4-Fluorothiophen-2-yl)boronic acid from a suitable halogenated precursor, such as 2-bromo-4-fluorothiophene (B1283042). The fluorine substituent is generally well-tolerated under the reaction conditions for halogen-metal exchange. The exchange rate for halogens typically follows the order I > Br > Cl, making bromo- and iodofluorothiophenes the preferred starting materials. wikipedia.org

A non-cryogenic protocol for the synthesis of substituted thienylboronic acids has been developed using a combination of halogen-magnesium exchange followed by palladium-catalyzed borylation. acs.orgnih.gov This approach avoids the need for extremely low temperatures, making it more amenable to large-scale synthesis. acs.org

| Starting Material | Reagents | Product | Ref. |

| 4-Bromo-2-fluoropyridine | 1. n-BuLi, Toluene/THF, -78 °C; 2. Triisopropyl borate | (2-Fluoropyridin-4-yl)boronic acid | chemicalbook.com |

| 2,3-Dibromothiophene | 1. i-PrMgCl; 2. Electrophile; 3. Pinacolborane, Pd catalyst | 2-Substituted 3-thienylboronic acids/esters | acs.orgresearchgate.net |

| 2-Bromo-3-iodothiophene | 1. i-PrMgCl; 2. Electrophile; 3. Pinacolborane, Pd catalyst | 3-Substituted 2-thienylboronic acids/esters | acs.orgresearchgate.net |

Table 1: Examples of Halogen-Metal Exchange and Borylation for Heterocyclic Boronic Acids.

Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM) and Subsequent Borylation

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.org

For thiophene derivatives, certain substituents can act as DMGs, directing lithiation to a specific position. The resulting lithiated species can then be trapped with a borate ester to afford the corresponding boronic acid. However, for π-electron-rich heterocycles like thiophene, lithiation at the C-2 position is highly favored, often overriding the directing effect of substituents at other positions. uwindsor.ca Therefore, the application of DoM for the synthesis of this compound would likely start from a pre-functionalized thiophene where the 2-position is available for metallation.

The general principle of DoM involves:

Interaction of an aromatic compound with a DMG and an alkyllithium reagent. wikipedia.org

Deprotonation at the ortho-position to form an aryllithium intermediate. wikipedia.org

Reaction with an electrophile, such as a borate ester, to introduce a new substituent. wikipedia.org

While highly effective for many aromatic systems, the inherent reactivity of the thiophene ring often makes direct C-H activation at other positions challenging without specific substitution patterns. acs.org

Palladium-Catalyzed Cross-Coupling Reactions of Halothiophenes with Diboron (B99234) Reagents

Palladium-catalyzed cross-coupling reactions have become a dominant method for the formation of carbon-boron bonds, offering mild reaction conditions and excellent functional group tolerance. The Miyaura borylation is a prominent example of this type of reaction. organic-chemistry.orgwikipedia.org

The Miyaura borylation reaction involves the cross-coupling of an aryl or heteroaryl halide (or triflate) with a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgalfa-chemistry.com This reaction directly yields a boronate ester, which can then be hydrolyzed to the corresponding boronic acid. organic-chemistry.org

The catalytic cycle of the Miyaura borylation generally proceeds through the following key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl or heteroaryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). yonedalabs.com

Transmetalation: The diboron reagent, activated by the base, transfers a boryl group to the palladium center, displacing the halide and forming an Ar-Pd-B(OR)₂ species. alfa-chemistry.com

Reductive Elimination: The desired arylboronate ester (Ar-B(OR)₂) is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle. yonedalabs.com

The choice of base is critical for the success of the reaction, with weak bases like potassium acetate (B1210297) (KOAc) often being preferred to prevent the competing Suzuki-Miyaura cross-coupling of the product. organic-chemistry.org

This methodology is highly applicable to the synthesis of this compound pinacol (B44631) ester from 2-bromo- or 2-iodo-4-fluorothiophene. The mild conditions of the Miyaura borylation are compatible with the fluorine substituent and a wide range of other functional groups. nih.govacs.org

| Catalyst System | Substrate | Borylating Agent | Product | Ref. |

| PdCl₂(dppf) / KOAc | Aryl/Vinyl Halides | Bis(pinacolato)diboron (B₂pin₂) | Aryl/Vinyl Boronates | organic-chemistry.orgwikipedia.org |

| Pd catalyst / P(t-Bu)₃ | 2,3-Substituted Halothiophenes | Pinacolborane | Substituted Thienylboronic Esters | acs.orgnih.govacs.org |

| Palladium catalyst | Aryl Halides | Tetrahydroxydiboron (B₂(OH)₄) | Arylboronic Acids | researchgate.net |

Table 2: Representative Palladium-Catalyzed Borylation Reactions.

Specific Catalytic Systems (e.g., PdCl2(dppf), Pd(PPh3)4)

The synthesis of arylboronic acids, including this compound, can be effectively achieved through palladium-catalyzed cross-coupling reactions. Two commonly employed and commercially available catalysts for this transformation are [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). These catalysts are instrumental in facilitating the formation of carbon-boron bonds, typically through the reaction of a halo-aromatic compound with a diboron reagent. mdpi.comcapes.gov.br

In a typical synthetic approach, 2-bromo-4-fluorothiophene would serve as the starting material. The reaction is carried out in the presence of a palladium catalyst, a diboron reagent such as bis(pinacolato)diboron (B2pin2), and a base. The palladium catalyst, through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, facilitates the coupling of the thiophene ring to the boron atom. rsc.org

Table 1: Comparison of Palladium Catalytic Systems for Borylation

| Catalyst | Ligand | Typical Reaction Conditions | Advantages |

| PdCl2(dppf) | dppf (1,1'-bis(diphenylphosphino)ferrocene) | 80-100 °C, solvent such as dioxane or THF, base (e.g., KOAc, K2CO3) | High stability, effective for a wide range of substrates. nih.gov |

| Pd(PPh3)4 | PPh3 (triphenylphosphine) | 80-120 °C, solvent such as DMF or toluene, base (e.g., K2CO3, Cs2CO3) | Readily available, widely used in Suzuki-Miyaura couplings. researchgate.net |

The choice between PdCl2(dppf) and Pd(PPh3)4 can influence the reaction efficiency and yield, depending on the specific substrate and reaction conditions. PdCl2(dppf) is often favored for its robustness and ability to catalyze challenging coupling reactions. nih.gov The presence of the fluorine atom on the thiophene ring can influence the reactivity of the starting material, potentially requiring optimization of the reaction parameters.

Iridium or Rhodium-Catalyzed C-H or C-F Borylation

Alternative and increasingly popular methods for the synthesis of arylboronic esters involve the direct C-H or C-F bond functionalization, catalyzed by iridium or rhodium complexes. These methods offer a more atom-economical approach by avoiding the need for pre-halogenated starting materials.

Iridium-catalyzed C-H borylation has been successfully applied to a variety of heteroarenes, including thiophenes. medium.com The reaction typically employs an iridium(I) precursor, such as [Ir(OMe)(COD)]2, and a bidentate ligand, like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), with bis(pinacolato)diboron (B2pin2) as the boron source. For thiophene, borylation generally occurs selectively at the 2-position. nih.gov Therefore, starting with 4-fluorothiophene, this method could directly yield the pinacol ester of this compound. The regioselectivity of these reactions is often governed by steric and electronic factors. nih.gov

Rhodium-catalyzed C-F borylation presents another innovative route, particularly for fluoroaromatic compounds. nih.gov While less common than C-H borylation, this method allows for the direct conversion of a C-F bond to a C-B bond. This would be particularly relevant if a suitable polyfluorinated thiophene precursor was available. The reaction often utilizes a rhodium catalyst and a diboron reagent, proceeding under specific conditions to activate the strong C-F bond. nih.gov

Table 2: Iridium and Rhodium-Catalyzed Borylation Approaches

| Catalyst Type | Bond Activated | Typical Catalyst System | Key Features |

| Iridium | C-H | [Ir(OMe)(COD)]2 / dtbpy | High regioselectivity for the 2-position of thiophenes. nih.gov |

| Rhodium | C-F | [Rh(cod)2]BF4 / specific ligands | Enables direct functionalization of C-F bonds. nih.gov |

Conversion of this compound to Boronate Esters

Boronic acids are often converted to more stable and manageable boronate esters for purification, storage, and subsequent reactions. This is particularly relevant for boronic acids that may be prone to dehydration to form boroxines.

Esterification with Diols (e.g., Pinacol, 2,2-dimethylpropane-1,3-diol)

The most common method for the preparation of boronate esters is the esterification of the boronic acid with a diol. Pinacol (2,3-dimethyl-2,3-butanediol) is a widely used diol for this purpose, yielding stable pinacol boronate esters. The reaction involves mixing the boronic acid with pinacol, often in a solvent like dichloromethane (B109758) or toluene, and removing the water formed during the reaction, for example, by azeotropic distillation. mdpi.com

Another commonly used diol is 2,2-dimethylpropane-1,3-diol (neopentyl glycol), which also forms stable cyclic boronate esters. The choice of diol can sometimes influence the stability and reactivity of the resulting boronate ester.

Mechanochemical Approaches for Ester Formation

A more environmentally friendly and efficient method for the synthesis of boronic esters is through mechanochemistry. rsc.org This solvent-free approach involves the simple grinding of the boronic acid and the diol (e.g., pinacol) together in a ball mill. rsc.orgbeilstein-journals.org This method often leads to high yields of the desired boronate ester with a simple work-up, avoiding the use of bulk solvents and reducing reaction times. rsc.org This technique has been successfully applied to a range of aryl and heteroaryl boronic acids. beilstein-journals.org

Purification and Characterization Techniques for Synthetic Products

The purification of boronic acids and their esters is crucial to ensure their suitability for subsequent applications. Common impurities include starting materials, homocoupled byproducts, and boroxines (in the case of boronic acids).

A variety of purification techniques can be employed:

Recrystallization: This is a common method for purifying solid boronic acids and their esters. The choice of solvent is critical and can include solvents like ethyl acetate, benzene, or dichloroethane. cas.cn

Column Chromatography: Silica gel or neutral alumina (B75360) chromatography can be used to purify boronic acids and their esters. The polarity of the eluent system needs to be carefully optimized to achieve good separation. cas.cn

Derivatization: Boronic acids can be converted to their corresponding trifluoroborate salts (by treatment with KHF2) or diethanolamine (B148213) adducts, which are often crystalline and can be easily purified by recrystallization. The pure boronic acid can then be regenerated by treatment with acid or base, respectively. mdpi.com

The characterization of the synthesized this compound and its derivatives is typically performed using a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the protons on the thiophene ring and any alkyl groups on the boronate ester.

¹³C NMR: Confirms the carbon skeleton of the molecule.

¹⁹F NMR: Is particularly useful for fluorinated compounds, providing a distinct signal for the fluorine atom and can be used to monitor the success of the reaction and the purity of the product. rsc.orgrsc.org

¹¹B NMR: Confirms the presence of the boron atom and can provide information about its coordination environment.

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present in the molecule, such as the B-O and O-H stretching vibrations.

Reactivity and Mechanistic Investigations of 4 Fluorothiophen 2 Yl Boronic Acid in Catalysis

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of contemporary organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov (4-Fluorothiophen-2-yl)boronic acid serves as a key nucleophilic partner in many of these transformations, most notably in the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryls, styrenes, and conjugated dienes, and it has been extensively utilized in both academic and industrial settings. nih.govlibretexts.org The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide or triflate in the presence of a palladium catalyst and a base. libretexts.org

This compound has been successfully coupled with a wide array of aryl and heteroaryl halides (Cl, Br, I) and pseudohalides (e.g., triflates, tosylates). researchgate.netcolab.ws The reactivity of the halide partner generally follows the order I > Br > Cl, which is consistent with the oxidative addition step being the rate-determining step in many cases. libretexts.org Research has demonstrated the successful coupling of this boronic acid with various substituted aryl bromides and chlorides, including those bearing both electron-donating and electron-withdrawing groups. researchgate.net For instance, the coupling of this compound with different aryl halides has been shown to proceed in good to excellent yields, highlighting its utility in the synthesis of diverse molecular architectures.

| Aryl/Heteroaryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromoanisole | XPhos Precatalyst | K3PO4 | Dioxane/H2O | High | ntnu.no |

| 4-Chlorobenzonitrile | Pd(OAc)2/RuPhos | Na2CO3 | Ethanol | 74 | nih.gov |

| Aryl Fluorosulfonates | [Pd(IPr)(μ-Cl)Cl]2 | K3PO4 | THF/H2O | Excellent | nsf.gov |

| Functional Group on Coupling Partner | Compatibility | Reference |

|---|---|---|

| Ester | Yes | nsf.gov |

| Ketone | Yes | nsf.gov |

| Nitro | Yes | nsf.gov |

| Cyano | Yes | nsf.gov |

| Amino | Yes | nsf.gov |

| Free Hydroxyl | Yes | nsf.gov |

| Carboxylic Acid | Potentially Inhibitory | nih.gov |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: libretexts.org

Transmetallation: The organoboron reagent, activated by a base, then undergoes transmetallation with the palladium(II) intermediate. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the organic group from boron to palladium, generating a diorganopalladium(II) complex (Ar-Pd-Ar'). youtube.com

Reductive Elimination: The final step is the reductive elimination of the desired biaryl product (Ar-Ar') from the diorganopalladium(II) complex, regenerating the palladium(0) catalyst and completing the catalytic cycle. libretexts.org

The fluorine substituent on the thiophene (B33073) ring of this compound can influence the electronic properties of the boronic acid and thus affect the rate of transmetallation. The electron-withdrawing nature of fluorine can impact the nucleophilicity of the thiophene ring, potentially influencing the efficiency of this key step.

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as improved safety, enhanced heat and mass transfer, and the potential for automation and scalability. researchgate.net The Suzuki-Miyaura coupling, including reactions involving heteroaryl boronic acids, has been successfully adapted to continuous flow systems. researchgate.netrsc.org These methodologies often utilize immobilized palladium catalysts, which allow for easy separation of the catalyst from the product stream and catalyst recycling. researchgate.net The development of continuous flow processes for Suzuki-Miyaura couplings involving this compound holds promise for more efficient and sustainable manufacturing of fine chemicals and pharmaceuticals.

Other Palladium-Catalyzed Transformations Involving this compound

Beyond the Suzuki-Miyaura reaction, this compound can potentially participate in other palladium-catalyzed transformations. For instance, oxidative C-H arylation reactions have been reported where arylboronic acids are coupled with C-H bonds of thiophenes. nih.gov While specific examples detailing the use of this compound in this context are not extensively documented in the provided search results, the general reactivity of arylboronic acids in such transformations suggests its potential applicability. Further research in this area could expand the synthetic utility of this versatile reagent.

C-C Bond Forming Reactions

This compound serves as a valuable coupling partner in transition metal-catalyzed carbon-carbon bond-forming reactions. One of the most prominent applications is in Suzuki-Miyaura cross-coupling reactions. These reactions typically employ a palladium or nickel catalyst to couple the boronic acid with an organic halide or triflate, forming a new C-C bond. rsc.org The general mechanism involves the oxidative addition of the organic halide to the low-valent metal center, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final product and regenerate the active catalyst. rsc.org

The reactivity of this compound in these processes is influenced by the electronic nature of the fluorinated thiophene ring. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can impact the rate of transmetalation. This electronic perturbation can be harnessed to achieve selective couplings in complex molecular settings.

Recent advancements have also explored metal-free C-C bond-forming reactions involving boronic acids. core.ac.uk These methods often rely on the in situ generation of reactive intermediates that can undergo coupling without the need for transition metals, addressing concerns about metal contamination in the final products. core.ac.uk

A summary of representative C-C bond-forming reactions involving arylboronic acids is presented in the table below.

| Coupling Partners | Catalyst System | Product Type | Reference |

| Aryl Halide/Triflate | Palladium or Nickel Catalyst | Biaryl | rsc.org |

| Aldehyde and Diazo Compound | Metal-Free | Alcohol | core.ac.uk |

Synthesis of Aryl Ketones from Carboxylic Acids and Boronic Acids

A noteworthy application of boronic acids, including this compound, is in the synthesis of aryl ketones from carboxylic acids. This transformation provides a direct and efficient route to these important structural motifs. One approach involves the palladium-catalyzed decarbonylative coupling of aryl carboxylic acids with arylboronic acids. rsc.org In this process, the carboxylic acid first undergoes decarbonylation to form an aryl-palladium intermediate, which then couples with the boronic acid.

Another strategy involves the conversion of carboxylic acids into a more reactive species that can then be coupled with the boronic acid. For instance, carboxylic acids can be converted to aryl boronic esters, which then undergo coupling. rsc.org Furthermore, transition-metal-free methods have been developed for the synthesis of ketones from aldehydes and boronic acids, where a reagent like nitrosobenzene (B162901) facilitates the simultaneous activation of both coupling partners. researchgate.net

The table below summarizes different methods for synthesizing aryl ketones using boronic acids.

| Reactants | Catalyst/Reagent | Key Transformation | Reference |

| Aryl Carboxylic Acid, Arylboronic Acid | Palladium Catalyst | Decarbonylative Coupling | rsc.org |

| Aldehyde, Boronic Acid | Nitrosobenzene | C-H Functionalization | researchgate.net |

Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions (e.g., Chan-Evans-Lam Coupling)

This compound is also a competent substrate in copper-promoted carbon-heteroatom bond cross-coupling reactions, most notably the Chan-Evans-Lam (CEL) coupling. wikipedia.orgnih.gov This reaction facilitates the formation of C-N and C-O bonds by coupling an arylboronic acid with an amine or an alcohol, respectively. wikipedia.org A key advantage of the CEL coupling is that it often proceeds under mild conditions, at room temperature and open to the air, making it a more practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgmarmacs.org

The mechanism of the CEL coupling is complex and involves the formation of copper-aryl species. wikipedia.org A proposed pathway involves a copper(III)-aryl-alkoxide or copper(III)-aryl-amide intermediate that undergoes reductive elimination to furnish the desired aryl ether or aryl amine and a copper(I) species. wikipedia.org The presence of oxygen in the air is often beneficial, as it can reoxidize the copper(I) back to the active copper(II) state. organic-chemistry.org

The scope of the CEL coupling is broad, accommodating a wide range of amines, amides, imides, ureas, carbamates, and sulfonamides as coupling partners. organic-chemistry.orgresearchgate.net Modifications to the original protocol, such as the use of different copper salts like copper(II) fluoride, have been shown to improve yields and shorten reaction times, particularly for sterically hindered substrates. bme.hu

The following table provides an overview of the Chan-Evans-Lam coupling reaction.

| Coupling Partners | Catalyst | Product | Key Features | References |

| Arylboronic Acid, Amine/Alcohol | Copper(II) Acetate (B1210297) | Aryl Amine/Aryl Ether | Mild conditions, air-tolerant | wikipedia.orgmarmacs.org |

| Arylboronic Acid, Phenol | Copper(II) Fluoride | Diaryl Ether | Higher yields for sterically hindered phenols | bme.hu |

| 4-Fluoroalkylpyrimidin-2(1Н)-one, Arylboronic Acid | Copper(II) Acetate | N1-Aryl Pyrimidinone | Fluoroalkyl group assists the reaction | nih.gov |

Reactivity in Non-Transition Metal Catalyzed Processes

While transition metal catalysis dominates the applications of boronic acids, there is a growing interest in developing non-transition metal-catalyzed processes. core.ac.uk These reactions offer advantages in terms of cost, toxicity, and product purity. Boronic acids, including this compound, can participate in these transformations, often acting as nucleophiles. researchgate.net

One example is the conjugate addition of boronic acids to α,β-unsaturated carbonyl compounds. In these reactions, the boronic acid can act as both a carbon nucleophile and a Lewis acid to activate the enone. researchgate.net Another notable metal-free reaction is the synthesis of ketones from aldehydes and boronic acids, where nitrosobenzene is used to activate both the C-H bond of the aldehyde and the C-B bond of the boronic acid. researchgate.net These methods highlight the inherent reactivity of boronic acids that can be harnessed without the need for transition metal catalysts.

Influence of Fluorine Substitution on Reactivity and Selectivity

The fluorine atom at the 4-position of the thiophene ring plays a crucial role in modulating the reactivity and selectivity of this compound. This influence stems from both electronic and steric effects.

Electronic Effects of Fluorine on the Thiophene Ring

Fluorine is the most electronegative element, and its presence on the thiophene ring exerts a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect decreases the electron density of the thiophene ring, making it less susceptible to electrophilic attack compared to unsubstituted thiophene. wikipedia.org The C2 and C5 positions of the thiophene ring are generally the most reactive towards electrophiles. wikipedia.org

The electron-withdrawing nature of fluorine also influences the acidity of the boronic acid and the stability of reaction intermediates. researchgate.net In the context of cross-coupling reactions, the electron-deficient nature of the (4-fluorothiophen-2-yl) group can affect the rate of transmetalation, a key step in the catalytic cycle. This altered reactivity can be exploited to achieve chemoselectivity in reactions involving multiple potential coupling sites. Furthermore, the introduction of fluorine can stabilize the resulting molecules and alter their physical properties, which is advantageous in materials science applications. nih.gov

Steric Considerations in Reaction Pathways

While the fluorine atom is relatively small, its presence can introduce steric hindrance that influences the regioselectivity of reactions. In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack the less sterically hindered positions of the thiophene ring. For this compound, the C5 position is generally favored for substitution over the C3 position.

Applications of 4 Fluorothiophen 2 Yl Boronic Acid in the Synthesis of Advanced Organic Materials and Molecules

Building Blocks for Conjugated Polymers and Oligomers

In the realm of materials science, (4-Fluorothiophen-2-yl)boronic acid serves as an essential monomer for the construction of conjugated polymers and oligomers. These materials are characterized by alternating single and double bonds, which facilitate the delocalization of π-electrons along the polymer backbone. The incorporation of the 4-fluorothiophene-2-yl moiety can significantly influence the electronic and physical properties of the resulting polymers. The fluorine atom, being highly electronegative, can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer, which is often beneficial for stability and performance in electronic devices.

Organic photovoltaics (OPVs) represent a promising technology for renewable energy, and the performance of these devices is heavily dependent on the properties of the organic semiconductors used in the active layer. This compound is a valuable building block in the synthesis of these photoactive materials.

A prevalent strategy in the design of OPV materials is the creation of donor-acceptor (D-A) copolymers. researchgate.net These polymers consist of alternating electron-donating and electron-accepting units along the polymer chain. This architecture promotes intramolecular charge transfer upon light absorption, which is a crucial step in the generation of free charge carriers. researchgate.net The Suzuki-Miyaura polymerization, a type of cross-coupling reaction, is a common method for synthesizing these copolymers, where boronic acids like this compound are reacted with halogenated comonomers. mpg.denih.gov

The 4-fluorothiophene unit derived from this compound can act as a component of the donor block in D-A copolymers. The fluorine substitution can enhance the polymer's oxidative stability and modulate its energy levels for better alignment with the acceptor material, which is critical for efficient charge separation and high open-circuit voltage in a solar cell. researchgate.net While specific examples detailing the use of this compound in high-performance D-A copolymers for OPVs are not extensively documented in publicly available literature, the fundamental principles of D-A copolymer design strongly support its potential in this area. core.ac.ukrsc.org

In recent years, non-fullerene acceptors (NFAs) have revolutionized the field of organic photovoltaics, leading to significant increases in power conversion efficiencies. uni.lufrontiersin.org These molecules are designed to overcome some of the limitations of traditional fullerene-based acceptors, such as weak absorption in the visible region. uni.lu The synthesis of complex NFAs often involves multiple steps, including cross-coupling reactions where boronic acids are key reagents. rsc.orgrsc.org

The synthesis of NFA core structures can incorporate thiophene (B33073) units, and the introduction of fluorine atoms is a common strategy to tune the electronic properties and influence the molecular packing of the acceptor material. core.ac.uk Although direct synthetic routes for NFAs explicitly using this compound are not prominently reported, its structure is highly relevant for the construction of fluorinated building blocks that are subsequently used to assemble the final NFA. The development of novel NFAs with tailored properties is an active area of research, and the use of versatile building blocks like this compound is a key enabler. rsc.orgrsc.org

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, with applications in flexible displays, sensors, and RFID tags. google.com The performance of an OFET is largely determined by the charge-transporting properties of the organic semiconductor used as the active layer. frontiersin.org Conjugated polymers containing thiophene units are widely used in OFETs due to their excellent charge mobility.

Development of Organic Photovoltaic (OPV) Materials

Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

Beyond materials science, this compound is a valuable reagent in medicinal chemistry for the synthesis of biologically active molecules and pharmaceutical intermediates. The boronic acid group itself can be a pharmacophore, or it can be used as a synthetic handle to construct more complex molecules.

Boron-containing compounds have gained significant attention in drug discovery due to their unique chemical properties and diverse biological activities. The boron atom in boronic acids is a Lewis acid, allowing it to form reversible covalent bonds with nucleophiles like the hydroxyl groups of serine proteases, which are important drug targets.

This compound can be used as a starting material to create more complex boron-containing molecules with potential therapeutic applications. For example, it can be incorporated into larger scaffolds to create inhibitors of enzymes implicated in various diseases. The fluorinated thiophene moiety can influence the compound's binding affinity, selectivity, and pharmacokinetic properties. While a comprehensive body of literature on the specific biological activities of derivatives of this compound is still developing, the general importance of fluorinated arylboronic acids in medicinal chemistry is well-established.

Potential in Medicinal Chemistry (e.g., Enzyme Inhibitors, Anti-cancer Agents)

The boronic acid functional group has garnered significant attention in medicinal chemistry due to its unique chemical properties and diverse biological activities. consensus.appresearchgate.netresearchgate.net Boronic acids can form reversible covalent bonds with the active sites of various enzymes, particularly serine proteases, leading to their inhibition. This characteristic makes them valuable pharmacophores in the design of therapeutic agents. researchgate.net While direct studies on the medicinal chemistry applications of this compound are not extensively documented in publicly available research, its potential can be inferred from the activities of structurally related thiophene- and benzothiophene-based boronic acids.

Enzyme Inhibitors:

The boronic acid moiety is a key feature in the design of various enzyme inhibitors. For instance, boronic acid derivatives have been successfully developed as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.govnih.gov A notable example is 4,7-dichloro-1-benzothien-2-yl sulfonylaminomethyl boronic acid (DSABA), which was identified as the first boronic acid-based inhibitor of class D β-lactamases. nih.gov It also demonstrated inhibitory activity against class A and C β-lactamases. nih.gov

Furthermore, boronic acids containing a benzo[b]thiophene core have been studied as inhibitors of metallo-β-lactamases (MBLs) like New Delhi metallo-β-lactamase (NDM-1). nih.gov These inhibitors act by forming a covalent adduct with a catalytic hydroxide (B78521) ion in the enzyme's active site. nih.gov The electrophilic nature of the boron atom facilitates this interaction. nih.gov Given that this compound shares the thiophene core, it is plausible that it could serve as a scaffold for the development of novel β-lactamase inhibitors. The fluorine atom may further modulate the electronic properties and binding affinity of such potential inhibitors.

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 4,7-dichloro-1-benzothien-2-yl sulfonylaminomethyl boronic acid (DSABA) | OXA-40 (Class D β-lactamase) | 5.6 µM | nih.gov |

| Benzo[b]thiophene-containing boronic acids | New Delhi metallo-β-lactamase (NDM-1) | 30–70 μM (Predicted) | nih.gov |

Anti-cancer Agents:

Boronic acid derivatives have emerged as a promising class of anti-cancer agents. consensus.appresearchgate.net The landmark approval of bortezomib, a dipeptidyl boronic acid, for the treatment of multiple myeloma has spurred significant research in this area. nih.gov The anti-cancer activity of boronic acids is often attributed to their ability to inhibit the proteasome, a key cellular machinery for protein degradation. nih.govnih.gov

The potential of thiophene-containing boronic acids in cancer therapy is highlighted by studies on related compounds. For example, chalcones incorporating a boronic acid group have demonstrated potent anti-cancer effects. nih.gov One such derivative, 3,5-bis-(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one (AM114), exhibited significant growth inhibitory activity by inhibiting the chymotrypsin-like activity of the 20S proteasome. nih.gov

A close structural analog, (7-Fluoro-1-benzothiophen-2-yl)boronic acid, has also shown promise in inhibiting the proliferation of various cancer cell lines. Its mechanism is suggested to involve the induction of apoptosis by modulating specific signaling pathways. The presence of the fluorinated benzothiophene (B83047) core is believed to play a role in its biological activity. These findings suggest that this compound could similarly be explored as a building block for the synthesis of novel anti-cancer agents, with the fluorothiophene moiety potentially influencing the compound's selectivity and potency.

| Compound | Assay | IC50 | Reference |

|---|---|---|---|

| 3,5-bis-(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one (AM114) | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay | 1.5 µM | nih.gov |

| Colony formation assay | 0.6 µM |

Precursors for Fluorescent and Luminescent Materials

This compound holds potential as a valuable precursor for the synthesis of novel fluorescent and luminescent materials. Boron-containing compounds, particularly those with extended π-conjugated systems, are known for their unique photophysical properties. nih.gov The thiophene ring, a key component of the molecule, is a well-established building block in the design of organic electronic materials due to its electron-rich nature and rigid structure.

The incorporation of a boronic acid group onto a fluorophore can lead to the development of fluorescent sensors. This is because the boronic acid can reversibly bind with diols, such as those found in sugars, leading to a change in the fluorescence properties of the molecule. nih.gov For instance, a series of benzo[b]thiophene boronic acid derivatives have been synthesized and shown to exhibit unusual dual fluorescent emission that shifts upon binding to sugars, making them suitable for biosensing applications. nih.gov Given the structural similarity, this compound could be utilized in a similar fashion to create fluorescent probes for detecting biologically important molecules.

Furthermore, the combination of a thiophene core with a boronic acid moiety can be exploited in the construction of aggregation-induced emission (AIE) materials. nih.gov In AIE-active molecules, the emission of light is significantly enhanced in the aggregated or solid state compared to the solution state. This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The fluorine substituent on the thiophene ring of this compound can further tune the electronic and photophysical properties of the resulting materials, potentially leading to enhanced performance and stability. While specific examples utilizing this compound for these applications are not yet widely reported, its structural motifs strongly suggest its utility as a precursor for advanced fluorescent and luminescent materials.

Theoretical and Computational Studies on 4 Fluorothiophen 2 Yl Boronic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of (4-Fluorothiophen-2-yl)boronic acid.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. mdpi.com For thiophene (B33073) derivatives, DFT calculations provide valuable information about their geometry, electronic properties, and reactivity. researchgate.netresearchgate.netjmaterenvironsci.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the molecule's ability to donate or accept electrons, respectively. researchgate.net A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. researchgate.net

For instance, studies on similar thiophene carboxamide derivatives have shown that modifications to the thiophene ring can significantly influence the HOMO and LUMO energy levels. mdpi.com A lower HOMO-LUMO gap in these derivatives was correlated with enhanced biological activity, suggesting that the electronic properties are key to their function. mdpi.com In the case of this compound, the fluorine atom, being highly electronegative, is expected to influence the electron distribution within the thiophene ring, thereby affecting its HOMO and LUMO energies.

Table 1: Calculated Quantum Chemical Parameters for Thiophene Derivatives

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. researchgate.net |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and stability. researchgate.net |

| Dipole Moment (µ) | Measure of the polarity of the molecule | Influences solubility and intermolecular interactions. nih.gov |

| Hardness (η) | Resistance to change in electron distribution | A higher value indicates greater stability. researchgate.net |

| Softness (S) | Reciprocal of hardness | A higher value suggests higher reactivity. researchgate.net |

This table presents a general overview of quantum chemical parameters and their significance, based on studies of various thiophene derivatives.

Prediction of Spectroscopic Properties

Computational methods are also employed to predict spectroscopic properties, such as NMR, IR, and Raman spectra, which can aid in the structural elucidation and characterization of this compound.

DFT calculations can reliably predict ¹⁹F NMR chemical shifts for fluorinated aromatic compounds. nih.govrsc.org This is particularly useful for organofluorine compounds where the chemical shift is highly sensitive to the local electronic and steric environment. numberanalytics.comnumberanalytics.com The prediction of ¹⁹F NMR spectra can help in assigning chemical shifts to specific fluorine atoms in multifluorinated molecules and even in correcting structural misassignments. nih.gov For this compound, theoretical prediction of the ¹⁹F chemical shift would be a valuable tool for its unambiguous identification.

Similarly, theoretical calculations of FT-IR and Raman spectra can provide a detailed vibrational analysis of the molecule. By using DFT methods, the vibrational frequencies and their corresponding assignments can be calculated. iosrjournals.orgnih.gov For example, in a study of 2-thiophene carboxylic acid, DFT calculations at the B3LYP/6-31G** level of theory were used to perform a normal coordinate analysis and assign the fundamental vibrational frequencies. iosrjournals.org Such calculations for this compound would allow for a complete assignment of its observed IR and Raman bands, including the characteristic vibrations of the thiophene ring, the C-F bond, and the boronic acid group. The calculation of Raman spectra involves determining the polarizability changes during molecular vibrations. squarespace.comgithub.io

Molecular Dynamics Simulations

The development of accurate force fields is a critical aspect of MD simulations. For boronic acids, specific parameterization is necessary as standard force fields often lack parameters for boron. acs.orgsemanticscholar.org Researchers have developed polarizable force fields and Amber force field parameters for boronic acids to enable reliable simulations of their interactions with other molecules, such as proteins. nih.govsemanticscholar.org These studies lay the groundwork for future MD simulations of this compound to explore its conformational dynamics, solvation, and interactions with biological targets or other chemical species. For instance, MD simulations have been used to study the interaction of cationic thiophene oligomers with DNA, revealing how the polymer's conformation is affected by the DNA sequence.

Computational Insights into Reaction Mechanisms and Selectivity

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including those involving boronic acids. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, has been extensively studied using computational methods. nih.govrsc.org These studies provide a deeper understanding of the catalytic cycle, including the roles of the catalyst, base, and solvent.

For Suzuki-Miyaura reactions involving thienylboronic acids, computational studies can help rationalize observed reactivities and selectivities. ntnu.no For example, computational analysis of the transmetalation step, which involves the transfer of the organic group from boron to the palladium catalyst, has revealed the importance of the electronic nature of the boronic ester and the ability to form a pre-transmetalation intermediate. nih.gov

In the context of this compound, computational studies could predict its reactivity in cross-coupling reactions and shed light on the influence of the fluorine substituent on the reaction mechanism. Theoretical investigations into the selective fluorination of aromatic compounds have shown that the reaction mechanism can be complex, involving either a single electron transfer (SET) or an SN2 pathway. rsc.org Furthermore, computational studies can be employed to understand and predict the site selectivity in cross-coupling reactions of polyhalogenated substrates. rsc.org This is particularly relevant for designing synthetic strategies that require selective functionalization. The ability to control substrate selectivity in cross-coupling reactions is a significant challenge, and computational approaches can guide the development of new catalytic systems. researchgate.netchemrxiv.org

Structure-Property Relationships Derived from Theoretical Models

Theoretical models are instrumental in establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models correlate the structural and electronic properties of molecules with their biological activities or physical properties.

For thiophene derivatives, QSAR studies have been conducted to understand their anti-inflammatory and antimicrobial activities. nih.govnih.gov These studies have highlighted the importance of electronic parameters, such as the energy of the LUMO and dipole moment, in modulating the biological activity. nih.gov For a series of thiophene-3-carbonitrile based inhibitors, 3D-QSAR studies combined with molecular docking and dynamics simulations provided insights into the structural requirements for potent inhibitory activity. nih.gov

In the context of this compound, theoretical models could be developed to predict its properties based on its structure. By calculating various molecular descriptors, it would be possible to build models that relate these descriptors to properties such as reactivity in cross-coupling reactions, binding affinity to specific enzymes, or electronic properties relevant to materials science applications. Understanding these structure-property relationships is crucial for the rational design of new molecules with desired functionalities. cam.ac.uk

Future Directions and Emerging Research Areas

Development of More Sustainable and Green Synthetic Methods

The synthesis of boronic acids, including (4-Fluorothiophen-2-yl)boronic acid, is undergoing a green transformation. Traditional methods often rely on harsh reagents and generate significant waste. Future research will focus on developing more environmentally benign synthetic routes.

Another key area is the development of syntheses in green solvents , with a particular emphasis on water. unito.it Palladium-catalyzed direct C-H arylation of thiophene (B33073) derivatives has been successfully demonstrated in water, offering a significant improvement in the green metrics of the process. unito.it Adapting such methods for the synthesis of this compound could eliminate the need for volatile and often toxic organic solvents.

Furthermore, C-H activation/borylation is emerging as a powerful and atom-economical strategy for synthesizing substituted thiophenes. researchgate.net This method avoids the pre-functionalization of the thiophene ring, reducing the number of synthetic steps and associated waste. Research into the direct C-H borylation of 4-fluorothiophene would provide a more direct and sustainable route to the target compound.

| Green Synthesis Strategy | Potential Advantages for this compound |

| Multicomponent Reactions | Increased atom economy, reduced waste, simplified purification |

| Synthesis in Water | Elimination of hazardous organic solvents, improved safety profile |

| C-H Activation/Borylation | Fewer synthetic steps, reduced pre-functionalization requirements |

Exploration of Novel Catalytic Systems

The utility of this compound as a building block is intrinsically linked to the efficiency of the catalytic systems used to engage it in cross-coupling reactions. Future research will undoubtedly focus on developing novel catalysts that offer higher activity, selectivity, and broader functional group tolerance.

Palladium/norbornene (Pd/NBE) cooperative catalysis , also known as the Catellani reaction, has shown promise for the direct difunctionalization of thiophenes. nih.govacs.org This strategy allows for the introduction of two different functional groups in a single operation, offering a rapid route to complex thiophene derivatives. Applying this methodology to this compound could open up new avenues for creating highly substituted and functionalized molecules.

For the synthesis of polymeric materials, the development of new ligands for Suzuki polycondensation is crucial. While Suzuki coupling is a powerful tool, the polymerization of thiophene-based boronic acids can be challenging. Researchers have developed new bulky phosphine (B1218219) ligands that facilitate the synthesis of high molecular weight thiophene-containing conjugated polymers. researchgate.netrsc.orgrsc.org The use of such advanced catalytic systems with this compound could lead to the creation of novel polymers with tailored properties.

| Catalytic System | Application | Potential Impact |

| Palladium/Norbornene (Catellani) | Difunctionalization of thiophenes | Rapid access to complex, polysubstituted thiophene derivatives |

| Advanced Suzuki Polycondensation Catalysts | Synthesis of conjugated polymers | Creation of high molecular weight functional polymers |

| Palladium-catalyzed C-H Arylation in Water | Cross-coupling reactions | Greener and more efficient synthesis of biaryl compounds |

Advanced Applications in Supramolecular Chemistry and Self-Assembly

The ability of boronic acids to form reversible covalent bonds with diols makes them ideal candidates for applications in supramolecular chemistry and self-assembly. wikipedia.org This area of research is expected to see significant growth, with this compound playing a key role.

The formation of multilayered thin films is one such application. Boronic acid-functionalized polymers have been shown to form stable, responsive thin films through layer-by-layer assembly. nih.gov The incorporation of the this compound moiety into such polymers could lead to films with unique electronic and sensing properties.

Furthermore, thiophene functionalized with a boronic acid group has been identified as a promising synthetic receptor for diol-containing compounds , such as sugars. mdpi.com The fluorine atom in this compound can modulate the acidity of the boronic acid group, potentially enhancing its binding affinity and selectivity for specific saccharides. This could lead to the development of highly sensitive and selective sensors for biological and environmental applications.

The construction of complex, interlocked molecular architectures, such as rotaxanes , is another exciting frontier. Dynamic covalent chemistry utilizing boronic esters has been employed to create rsc.orgrotaxanes, where the boronic ester serves as a handle for post-assembly modifications. chemrxiv.org The unique electronic nature of the 4-fluorothiophen-2-yl group could impart interesting properties to such mechanically interlocked molecules.

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, reproducibility, and scalability. The synthesis and application of this compound are well-suited for this technological shift.

Flow chemistry is particularly beneficial for reactions involving unstable intermediates , such as the organolithium species often used in boronic acid synthesis. okayama-u.ac.jpresearchgate.netresearchgate.net By precisely controlling reaction time and temperature, flow reactors can minimize the decomposition of these intermediates, leading to higher yields and purities. okayama-u.ac.jpresearchgate.netresearchgate.net

The integration of flow chemistry with automation enables the rapid synthesis and screening of libraries of compounds. Automated systems for the synthesis of boronic esters have already been developed, allowing for high-throughput experimentation. rsc.org Applying this technology to this compound and its derivatives would accelerate the discovery of new molecules with desired properties.

| Technology | Application in this compound Chemistry | Benefits |

| Flow Chemistry | Synthesis of the boronic acid and its derivatives | Improved safety, enhanced control over reactive intermediates, scalability |

| Automation | High-throughput synthesis and screening of derivatives | Accelerated discovery of new functional molecules |

Design of New Functional Materials with Tailored Optoelectronic Properties

The combination of a thiophene ring and a fluorine atom makes this compound a highly attractive building block for the design of novel functional materials with tailored optoelectronic properties.

Thiophene-containing conjugated polymers are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netrsc.orgrsc.org The incorporation of this compound into these polymers can significantly influence their electronic energy levels, morphology, and ultimately, their device performance. The electron-withdrawing nature of the fluorine atom can lower the HOMO and LUMO energy levels of the resulting polymer, which can be advantageous for specific applications.

Boronate esters, which can be readily formed from this compound, are also valuable precursors in the synthesis of advanced materials . nih.gov These materials can find applications in areas ranging from sensing to catalysis.

Recent research has also highlighted the importance of thiophene-sulfur functional groups in carbon catalysts for energy applications, such as the electrosynthesis of hydrogen peroxide. acs.org While not a direct application of the boronic acid itself, this underscores the value of the thiophene moiety in functional materials. Furthermore, boric acid-functionalized self-assembled monolayers are being investigated for improving the efficiency and stability of perovskite solar cells. nih.gov The unique properties of this compound could be harnessed in the development of new interfacial materials for next-generation solar energy technologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.